molecular formula C13H11BrN2O2S2 B2588583 S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 884819-22-1

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Katalognummer: B2588583
CAS-Nummer: 884819-22-1
Molekulargewicht: 371.27
InChI-Schlüssel: MLMJMDZYRDKFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has shown significant promise in the field of cancer research, particularly against breast cancer. A study on thiazole derivatives, including those related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The most active derivative exhibited an IC50 of 5.73 µM against MCF-7 cells, indicating substantial effectiveness compared to standard treatments such as staurosporine (IC50 = 6.77 µM) .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key cellular pathways. For instance, the aforementioned study revealed that the compounds could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy, with an IC50 of 0.093 µM . This inhibition leads to induced apoptosis and cell cycle arrest, particularly in the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A series of thiazole derivatives were synthesized and tested for their efficacy against various bacterial strains and fungi. The results indicated that certain derivatives had comparable activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Comparative Efficacy Table

CompoundAntimicrobial ActivityStandard Comparison
p2Effective against E. coliComparable to Norfloxacin
p3Effective against S. aureusComparable to Fluconazole
p4Broad-spectrum activityEffective against multiple strains

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities of these compounds to various biological targets. For instance, studies demonstrated that derivatives of this compound displayed favorable docking scores within the active sites of target proteins, indicating potential for high bioactivity .

Docking Results Summary

CompoundTarget ProteinBinding Affinity (kcal/mol)
p2VEGFR-2-9.5
p3DNA Topoisomerase II-8.7
p4β-lactamase-7.9

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of thiazole derivatives related to this compound:

  • Anticancer Study : A comprehensive study synthesized various thiazole derivatives and evaluated their anticancer effects on MCF7 cells, revealing significant cytotoxicity and potential for future drug development .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized thiazole derivatives, highlighting their effectiveness against resistant strains of bacteria .
  • In Silico Studies : Molecular docking simulations indicated promising interactions with key proteins involved in cancer progression and microbial resistance, supporting further exploration into these compounds as therapeutic agents .

Wirkmechanismus

The mechanism of action of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets:

Biologische Aktivität

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a derivative of thiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)thiazol-2-amine with various acylating agents. The resulting thiazole derivatives are characterized by their unique structural features, which contribute to their biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundAntimicrobial ActivityComparison StandardActivity Level
p1Effective against E. coliNorfloxacinComparable
p2Effective against S. aureusFluconazoleComparable
p3Moderate activity against C. albicansFluconazoleLower
p4Effective against P. aeruginosaNorfloxacinComparable

In vitro studies using the turbidimetric method revealed that compounds p2 and p3 showed significant antimicrobial effects, comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The following findings were noted:

  • Cell Viability Assays : The Sulforhodamine B (SRB) assay indicated that compound p2 exhibited the highest cytotoxicity with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .
  • Mechanism of Action : Further investigations revealed that these compounds induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways associated with cell proliferation and survival .
  • Molecular Docking Studies : Molecular docking analyses showed that the synthesized thiazole derivatives bind effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis. Compound p4 demonstrated a binding affinity similar to Sorafenib, underscoring its potential as an anticancer agent .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study highlighted:

  • In vivo Efficacy : In animal models, these derivatives showed significant tumor reduction compared to control groups.
  • ADME Profile : The pharmacokinetic properties were assessed using computational models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for several derivatives .

Eigenschaften

IUPAC Name

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJMDZYRDKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.